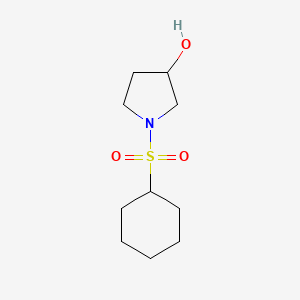

![molecular formula C11H17N3O B6497837 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine CAS No. 1342440-75-8](/img/structure/B6497837.png)

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . The presence of the oxan-3-yl (a tetrahydrofuran) and the methyl groups suggest that this compound might have unique properties compared to simple pyrimidines.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a compound containing the oxan-3-ylmethyl group. The exact method would depend on the available starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. Attached to this ring is a methyl group and an oxan-3-ylmethyl group. The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. Pyrimidines can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Scientific Research Applications

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine has been widely used in scientific research due to its unique properties. It has been used in the synthesis of novel compounds with potential therapeutic applications. It has also been used in the synthesis of novel polymers and other materials with potential industrial applications. Additionally, this compound has been used in the synthesis of novel catalysts for various organic reactions.

Mechanism of Action

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine has been found to interact with a variety of biological molecules, including proteins and enzymes. It has been shown to bind to certain proteins, such as cytochrome P450, and inhibit their activity. Additionally, this compound has been found to interact with certain enzymes, such as acetylcholinesterase, and inhibit their activity.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the activity of certain proteins, such as cytochrome P450. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have neuroprotective effects, and to reduce the risk of certain neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 135-136°C. Additionally, it is soluble in polar organic solvents, making it suitable for use in a variety of laboratory experiments. However, this compound also has some limitations. It is a relatively expensive compound, and the yield of the synthesis reaction is typically less than 95%.

Future Directions

There are a number of potential future directions for 2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine. It could be used in the synthesis of novel compounds with potential therapeutic applications. Additionally, it could be used in the synthesis of novel polymers and other materials with potential industrial applications. It could also be used in the development of novel catalysts for organic reactions. Finally, it could be used in the development of novel drugs and drug delivery systems.

Synthesis Methods

2-methyl-N-[(oxan-3-yl)methyl]pyrimidin-4-amine can be synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-oxo-2H-pyran-4-carboxylic acid with ethylenediamine in the presence of acid catalyst to form this compound. The second step involves the reaction of this compound with anhydrous ammonia to form the desired product. The yield of the reaction is typically greater than 95%.

Safety and Hazards

properties

IUPAC Name |

2-methyl-N-(oxan-3-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9-12-5-4-11(14-9)13-7-10-3-2-6-15-8-10/h4-5,10H,2-3,6-8H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIXZVLRYZPCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NCC2CCCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B6497762.png)

![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497763.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6497776.png)

![2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6497788.png)

![N-(3-chloro-2-methylphenyl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497791.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6497799.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6497813.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(1,2-oxazol-3-yl)acetamide](/img/structure/B6497819.png)

![N-(cyclopropylmethyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B6497844.png)

![3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497852.png)

![3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6497857.png)

![6-methyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6497865.png)

![ethyl 1-{2-[5-oxo-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetyl}piperidine-4-carboxylate](/img/structure/B6497872.png)